

High-performance liquid chromatography (HPLC) analysis of 10-Chloro-10H-phenothiazine

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Compound of Interest

Compound Name: 10-Chloro-10H-phenothiazine

Cat. No.: B15163232

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Application Note and Protocol for the HPLC Analysis of 10-Chloro-10H-phenothiazine

Introduction

10-Chloro-10H-phenothiazine is a chlorinated derivative of phenothiazine, a heterocyclic compound that forms the core structure of many antipsychotic drugs. Accurate and robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of this and related compounds in the pharmaceutical industry. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of phenothiazine derivatives due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the HPLC analysis of **10-Chloro-10H-phenothiazine**, suitable for researchers, scientists, and drug development professionals. The method is based on reverse-phase chromatography with UV detection, leveraging established methodologies for similar phenothiazine compounds.

Physicochemical Properties

A summary of the relevant physicochemical properties of 2-Chloro-10H-phenothiazine, a closely related and more commonly referenced compound, is provided in the table below. These properties are critical for method development, particularly in selecting appropriate solvents and understanding the compound's behavior during analysis.

Property	Value	Reference
Physical State	Powder Solid	[1]
Color	Green	[1]
Melting Point	197 - 202 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform.	[2]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[1]
UV Absorption (λ_{max})	250-265 nm and 300-320 nm	[3]

HPLC Method Parameters

The following table outlines the recommended HPLC conditions for the analysis of **10-Chloro-10H-phenothiazine**. These parameters are based on methods developed for other chlorinated phenothiazines and are expected to provide good resolution and peak shape.[4][5]

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 5 μm , 4.6 x 150 mm
Mobile Phase	Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 5.0) (40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection	UV at 254 nm and 310 nm
Run Time	15 minutes

Experimental Protocols

1. Preparation of Reagents and Mobile Phase

- 0.1 M Ammonium Acetate Buffer (pH 5.0):
 - Weigh 7.708 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water.
 - Adjust the pH to 5.0 using glacial acetic acid.
 - Filter the buffer solution through a 0.45 µm nylon filter.
- Mobile Phase (Acetonitrile : 0.1 M Ammonium Acetate Buffer (40:60 v/v)):
 - Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.1 M ammonium acetate buffer (pH 5.0).
 - Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

2. Standard Solution Preparation

- Stock Standard Solution (100 µg/mL):
 - Accurately weigh 10 mg of **10-Chloro-10H-phenothiazine** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions (1-20 µg/mL):
 - Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to achieve concentrations of 1, 5, 10, 15, and 20 µg/mL.

3. Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a solid dosage form is provided below.

- Weigh and finely powder a representative number of tablets (or the contents of capsules).
- Accurately weigh a portion of the powder equivalent to 10 mg of **10-Chloro-10H-phenothiazine** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the analyte.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Mix well and filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.
- Further dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.

4. HPLC Analysis and System Suitability

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform five replicate injections of a working standard solution (e.g., 10 $\mu\text{g/mL}$).
- The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

5. Calibration and Quantification

- Inject the prepared standard solutions in duplicate.
- Construct a calibration curve by plotting the mean peak area against the concentration of **10-Chloro-10H-phenothiazine**.
- Perform a linear regression analysis on the calibration data. The correlation coefficient (r^2) should be greater than 0.999.
- Inject the prepared sample solutions.

- Determine the concentration of **10-Chloro-10H-phenothiazine** in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters

The developed method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

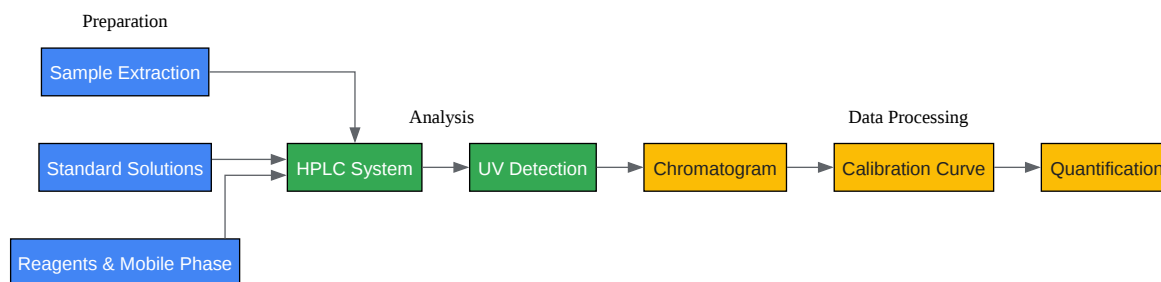
Parameter	Description	Acceptance Criteria
Linearity	The ability of the method to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient (r^2) \geq 0.999
Accuracy	The closeness of test results to the true value, assessed by recovery studies.	% Recovery between 98.0% and 102.0%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at the repeatability and intermediate precision levels.	RSD \leq 2.0%
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.	No interference at the retention time of the analyte peak.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1

Robustness

The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

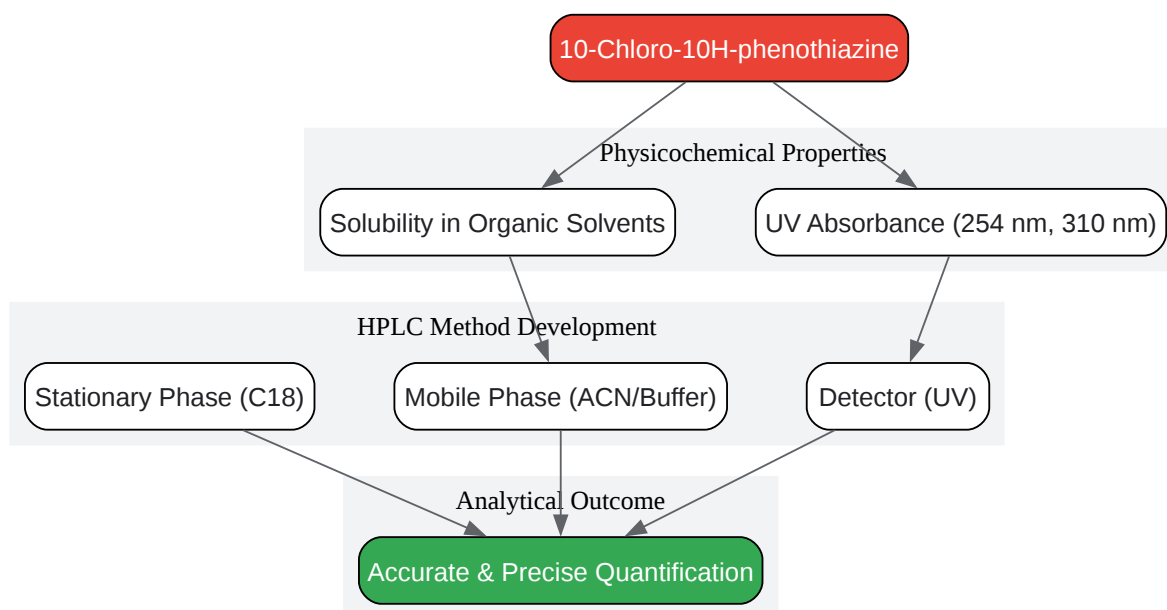
$RSD \leq 2.0\%$ for variations in flow rate, mobile phase composition, and column temperature.

Visualizations



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Caption: HPLC analysis workflow for **10-Chloro-10H-phenothiazine**.



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Caption: Logical relationships in HPLC method development.

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